molecular formula C16H15NO3 B11848099 Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- CAS No. 92963-44-5

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11848099
CAS No.: 92963-44-5
M. Wt: 269.29 g/mol
InChI Key: XQHPJJWTTDYOJR-UHFFFAOYSA-N
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Description

N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a compound that belongs to the class of benzamides and chromenones. This compound is characterized by the presence of a benzamide group attached to a chromenone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromenone ring can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromenone ring structure.

    Benzamide: A simple benzamide compound without the chromenone ring.

    Warfarin: A well-known anticoagulant that contains a coumarin moiety.

Uniqueness

N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is unique due to the combination of the benzamide and chromenone moieties, which confer distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

92963-44-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide

InChI

InChI=1S/C16H15NO3/c18-15(11-6-2-1-3-7-11)17-13-10-12-8-4-5-9-14(12)20-16(13)19/h1-3,6-7,10H,4-5,8-9H2,(H,17,18)

InChI Key

XQHPJJWTTDYOJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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